molecular formula C24H24ClN5 B2774045 1-(3-chlorophenyl)-4-[2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine CAS No. 1115531-01-5

1-(3-chlorophenyl)-4-[2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine

Cat. No.: B2774045
CAS No.: 1115531-01-5
M. Wt: 417.94
InChI Key: CMJWOXWAZRYROL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-chlorophenyl)-4-[2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine is a complex organic compound that features a pyrazolo[1,5-a]pyrazine core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of both chlorophenyl and dimethylphenyl groups in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-4-[2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazolo[1,5-a]pyrazine core, followed by the introduction of the chlorophenyl and dimethylphenyl substituents. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the synthesis process. Quality control measures, such as chromatography and spectroscopy, are essential to monitor the purity and composition of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)-4-[2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent choice, and reaction time are critical factors that influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazolo[1,5-a]pyrazine compounds.

Scientific Research Applications

1-(3-chlorophenyl)-4-[2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound’s unique properties make it suitable for use in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-4-[2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine involves its interaction with specific molecular targets and pathways. The chlorophenyl and dimethylphenyl groups contribute to its binding affinity and selectivity for certain enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,3-Bis-[4-(3-chlorophenyl)piperazin-1-yl]propane: This compound shares the chlorophenyl-piperazine moiety but differs in its overall structure and properties.

    (4-(4-Chloro-phenyl)-piperazin-1-yl)-(1H-indol-3-ylmethylene)-amine: Another compound with a chlorophenyl-piperazine group, but with different substituents and applications.

Uniqueness

1-(3-chlorophenyl)-4-[2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine is unique due to its specific combination of functional groups and the pyrazolo[1,5-a]pyrazine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-[4-(3-chlorophenyl)piperazin-1-yl]-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClN5/c1-17-6-7-19(14-18(17)2)22-16-23-24(26-8-9-30(23)27-22)29-12-10-28(11-13-29)21-5-3-4-20(25)15-21/h3-9,14-16H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMJWOXWAZRYROL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN3C=CN=C(C3=C2)N4CCN(CC4)C5=CC(=CC=C5)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.